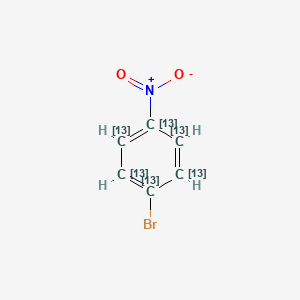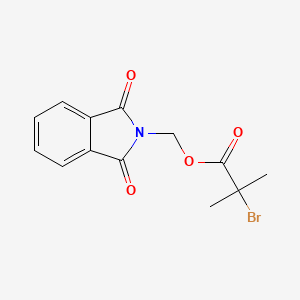
1-(Phthalimidomethyl) 2-bromoisobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phthalimidomethyl) 2-bromoisobutyrate is a chemical compound with the molecular formula C13H12BrNO4 and a molecular weight of 326.14 g/mol . It is commonly used as an initiator in Atom Transfer Radical Polymerization (ATRP) to generate polymers with protected amine end group functionalities . This compound is known for its high reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Phthalimidomethyl) 2-bromoisobutyrate can be synthesized through a multi-step process involving the reaction of phthalimide with 2-bromoisobutyryl bromide in the presence of a base such as triethylamine . The reaction typically takes place in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Phthalimidomethyl) 2-bromoisobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Corresponding substituted derivatives.
Reduction: Alcohols or amines.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-(Phthalimidomethyl) 2-bromoisobutyrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Phthalimidomethyl) 2-bromoisobutyrate involves its role as an initiator in ATRP. The bromine atom facilitates the formation of a radical species, which then propagates the polymerization process. The phthalimide group provides stability to the growing polymer chain and protects the amine functionality .
Comparaison Avec Des Composés Similaires
- 2-Hydroxyethyl 2-bromoisobutyrate
- Ethylene bis(2-bromoisobutyrate)
- Pentaerythritol tetrakis(2-bromoisobutyrate)
- Bis[2-(2’-bromoisobutyryloxy)ethyl]disulfide
- Poly(ethylene glycol) methyl ether 2-bromoisobutyrate
Uniqueness: 1-(Phthalimidomethyl) 2-bromoisobutyrate is unique due to its ability to generate polymers with protected amine end group functionalities, which is not commonly found in other similar compounds. This makes it particularly valuable in applications requiring specific end group modifications .
Propriétés
Numéro CAS |
903562-13-0 |
|---|---|
Formule moléculaire |
C13H12BrNO4 |
Poids moléculaire |
326.14 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C13H12BrNO4/c1-13(2,14)12(18)19-7-15-10(16)8-5-3-4-6-9(8)11(15)17/h3-6H,7H2,1-2H3 |
Clé InChI |
AIPGWKMNUNTLCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCN1C(=O)C2=CC=CC=C2C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12054709.png)
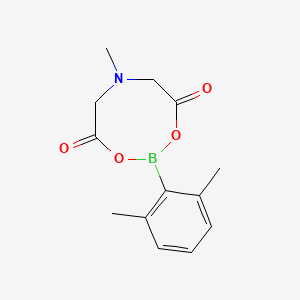



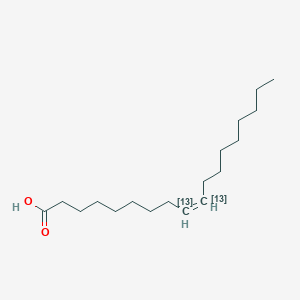
![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12054749.png)

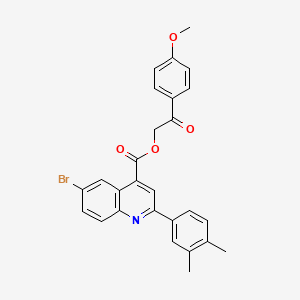
![2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12054776.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)
